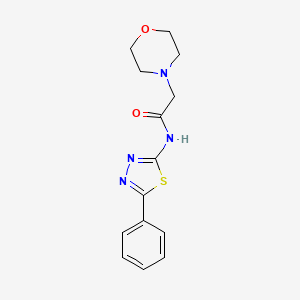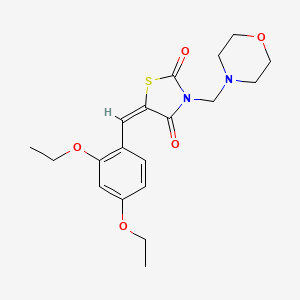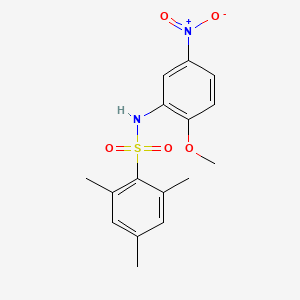![molecular formula C12H19NO3 B3865703 2-{[3-(4-methoxyphenoxy)propyl]amino}ethanol](/img/structure/B3865703.png)
2-{[3-(4-methoxyphenoxy)propyl]amino}ethanol
Übersicht
Beschreibung
2-{[3-(4-methoxyphenoxy)propyl]amino}ethanol, also known as 'MPPE', is a chemical compound that has been widely researched for its potential applications in the field of biochemistry and pharmacology. It is a derivative of ethanolamine and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MPPE is not fully understood. However, it has been suggested that MPPE may act by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. MPPE has also been found to modulate the activity of various enzymes and receptors in the body.
Biochemical and Physiological Effects:
MPPE has been found to exhibit various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. MPPE has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, MPPE has been found to protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
MPPE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MPPE is also relatively inexpensive and can be used in a wide range of concentrations. However, there are some limitations to using MPPE in lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, MPPE can exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPPE. One area of research is the development of new synthesis methods for MPPE that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of MPPE in the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of MPPE and its effects on various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
MPPE has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. MPPE has also been researched for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
2-[3-(4-methoxyphenoxy)propylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-15-11-3-5-12(6-4-11)16-10-2-7-13-8-9-14/h3-6,13-14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDWWAGJAQGTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methoxyphenoxy)propylamino]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3865620.png)

![4-methyl-7-(methylthio)-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B3865629.png)

![1-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3865644.png)

![N'-[1-(2-pyridinyl)ethylidene]nonanohydrazide](/img/structure/B3865663.png)
![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B3865685.png)

![4-{[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine](/img/structure/B3865694.png)
![N-allyl-3-[2-(3-bromobenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B3865698.png)


![2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B3865730.png)